molecular formula C26H29NO B133285 (E/Z)Tamoxifen CAS No. 7728-73-6

(E/Z)Tamoxifen

Katalognummer B133285
CAS-Nummer: 7728-73-6
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: NKANXQFJJICGDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tamoxifen is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of breast cancer. It functions as a competitive inhibitor of estradiol, blocking its effects on target organs. The compound exists in two isomeric forms, the (E) and (Z) isomers, which have been studied for their antiestrogenic properties. The (Z) isomer, in particular, is known as an active metabolite of tamoxifen and has been the focus of various synthesis methods due to its potent activity .

Synthesis Analysis

The synthesis of (Z)-4-hydroxytamoxifen has been achieved through a two-step process involving a McMurry coupling reaction followed by selective crystallization. This method utilizes 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene as a building block, providing a simple and efficient route to the desired compound . Additionally, both (E) and (Z) isomers of tamoxifen and its metabolite, hydroxytamoxifen, have been synthesized in tritium-labeled form. This labeling was accomplished by catalytic tritium-halogen exchange on brominated precursors, which is significant for studies requiring high specific activity tracers .

Molecular Structure Analysis

The molecular structure of tamoxifen consists of a triphenylethylene core with a side chain that includes a dimethylaminoethoxy group. This structure is crucial for its interaction with estrogen receptors. The (E) and (Z) isomers differ in the geometry around the double bond in the ethylene group, which can influence their biological activity and interaction with the estrogen receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of tamoxifen isomers typically include halogenation and coupling reactions. The tritium labeling of tamoxifen isomers is particularly interesting as it involves a tritium-halogen exchange, which is a key step in creating high specific activity labeled compounds for research purposes .

Physical and Chemical Properties Analysis

Tamoxifen's physical and chemical properties are influenced by its molecular structure. The presence of the dimethylaminoethoxy group contributes to its solubility and ability to interact with biological molecules. The difference in the physical properties between the (E) and (Z) isomers, such as melting points and solubilities, can affect their pharmacokinetics and pharmacodynamics. These properties are essential for understanding the drug's behavior in biological systems and its therapeutic efficacy .

Relevant Case Studies

Tamoxifen has been used extensively in clinical settings, particularly for treating postmenopausal women with metastatic breast cancer. It has also shown efficacy in premenopausal women with recurrent breast cancer, proving to be as effective as ovarian ablation. In comparative trials, tamoxifen has demonstrated similar effectiveness to alternative endocrine treatments with reduced toxicity and no irreversible side effects. As adjuvant therapy, tamoxifen has significantly increased disease-free survival in postmenopausal women, especially in those with hormone-receptor-positive tumors. However, it has not been as beneficial in premenopausal women, where combination chemotherapy remains the preferred treatment .

Wissenschaftliche Forschungsanwendungen

Gastric Toxicity in Mice

Tamoxifen, widely used in research and clinically for patients, can cause gastric toxicity. In mice, a single dose led to apoptosis in over 90% of gastric parietal cells and metaplasia of zymogenic chief cells, with gastric histology returning to nearly normal within three weeks. This toxicity occurs via oral and intraperitoneal administration, across sexes and strains, and is independent of estrogen (Huh et al., 2012).

Effects on Bone Mineral Density

In postmenopausal women with breast cancer, tamoxifen has been shown to preserve bone mineral density in the lumbar spine. This study used photon absorptiometry to measure the effects of tamoxifen on bone mineral density and found a significant increase in lumbar spine bone mineral density in women treated with tamoxifen (Love et al., 1992).

Enhancement of Radiation-Induced Lung Fibrosis

Tamoxifen treatment during postmastectomy radiotherapy enhances the risk of radiation-induced lung fibrosis. The study investigated the development of lung fibrosis in breast cancer patients treated with radiotherapy, with or without simultaneous adjuvant treatment with tamoxifen. It found a significant association between tamoxifen treatment and the incidence of marked lung fibrosis (Bentzen et al., 1996).

Endometrial Cancer Risks and Benefits

Tamoxifen, while increasing the risk of endometrial cancer, especially in postmenopausal women, is also an efficacious treatment for certain forms of advanced endometrial cancer. This dual role of tamoxifen makes it a complex drug, supporting the development of endometrial cancer on one hand while also serving as a remedy for the disease (Emons et al., 2020).

Effects on Cognitive Function

Tamoxifen's effect on cognition was explored in a study assessing breast cancer patients treated with the drug. The findings suggest that current use of tamoxifen may adversely affect cognition, with more women reporting seeing their physician for memory problems than non-users. This highlights the need for further study on tamoxifen and cognition (Paganini-Hill & Clark, 2000).

Safety And Hazards

Tamoxifen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes uterine cancer, affects fertility and may harm unborn children . It may be passed in the milk and harm children . Tamoxifen is known to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in humans .

Zukünftige Richtungen

The future direction of Tamoxifen is centered on overcoming its resistance as well as repurposing of Tamoxifen in wider cancer settings . Targeting LEM4 as a biomarker for predicting Tamoxifen resistance in ER-positive breast cancer could be a viable research area in the future to overcome Tamoxifen resistance .

Eigenschaften

IUPAC Name

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKANXQFJJICGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860081
Record name 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine

CAS RN

7728-73-6
Record name (E,Z)-Tamoxifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7728-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E/Z)Tamoxifen
Reactant of Route 2
(E/Z)Tamoxifen
Reactant of Route 3
Reactant of Route 3
(E/Z)Tamoxifen
Reactant of Route 4
(E/Z)Tamoxifen
Reactant of Route 5
Reactant of Route 5
(E/Z)Tamoxifen
Reactant of Route 6
Reactant of Route 6
(E/Z)Tamoxifen

Citations

For This Compound
104
Citations
PRD Murray, DL Browne, JC Pastre… - … Process Research & …, 2013 - ACS Publications
A new enabling technology for the pumping of organometallic reagents such as n-butyllithium, Grignard reagents, and DIBAL-H is reported, which utilises a newly developed, …
Number of citations: 156 pubs.acs.org
D Heijnen, M van Zuijlen, F Tosi… - Organic & Biomolecular …, 2019 - pubs.rsc.org
The direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents are presented. By employing our …
Number of citations: 8 pubs.rsc.org
S Husain, SN Alvi, RN Rao - Analytical letters, 1994 - Taylor & Francis
A simple and rapid high performance liquid chromatographic method for separation and determination of E and Z-Tamoxifen s using μ-Bondapak C 18 column with aqueous tetrabutyl …
Number of citations: 8 www.tandfonline.com
蘆田雄一郎 - 2017 - kwansei.repo.nii.ac.jp
本学位論文は, 1− 8 章で構成される. 第 1 章は序論である. アルケン分子は, 天然物・医薬品・機能性分子の基本骨格として広く存在しており, またビルディングブロックとして需要性の高い化合物群で…
Number of citations: 3 kwansei.repo.nii.ac.jp
N Tandon, V Luxami, R Tandon… - Asian Journal of Organic …, 2020 - Wiley Online Library
… 178 was then treated with appropriate dialkylamine ethylene chloride in the presence of potassium carbonate in DMF provided derivative 179 and finally library of E/Z tamoxifen …
Number of citations: 6 onlinelibrary.wiley.com
D Kant, N Tandon, R Tandon - Plant Archives, 2021 - plantarchives.org
Tamoxifen has remained the gold standard for the treatment of the breast cancer and extensive research is going on for the synthesis of the various novel tamoxifen analogs for their …
Number of citations: 0 plantarchives.org
M Flynn, KA Heale, L Alisaraie - Chemical Research in Toxicology, 2017 - ACS Publications
Tamoxifen is an estrogen modulator that acts to competitively inhibit the binding of endogenous estrogens. It is widely used for treatment of breast cancer; however, analogous with …
Number of citations: 21 pubs.acs.org
S Rani, K Paul - European Journal of Medicinal Chemistry, 2020 - Elsevier
… We have identified a novel series of aminopropan-2-ol based E/Z-tamoxifen and characterized by NMR and HPLC spectroscopy. The biological data on 60 different human cancer cell …
Number of citations: 5 www.sciencedirect.com
J Sgrignani, M Bon, G Colombo… - Journal of chemical …, 2014 - ACS Publications
… After discarding site_2, we docked also the other drugs (ie, the E/Z-NDT and E/Z-tamoxifen) inside the two remaining peripheral sites, equilibrating the resulting adducts by MD …
Number of citations: 49 pubs.acs.org
蘆田雄一郎 - kwansei.repo.nii.ac.jp
アルケン分子は, 天然物・医薬品・機能性分子の基本骨格として広く存在しており, またビルディングブロックとして需要性の高い化合物群である. このため, これらの (E)-,(Z)-立体選択的合成は, 有機…
Number of citations: 0 kwansei.repo.nii.ac.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.